Home > Products > Screening Compounds P68695 > Tesevatinib tosylate
Tesevatinib tosylate - 1000599-06-3

Tesevatinib tosylate

Catalog Number: EVT-3163582
CAS Number: 1000599-06-3
Molecular Formula: C31H33Cl2FN4O5S
Molecular Weight: 663.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tesevatinib was developed by Exelixis and Kadmon Pharmaceuticals and has been investigated in clinical trials for its efficacy against several malignancies, including breast cancer, lung cancer, and various forms of kidney disease. It acts primarily by inhibiting receptor tyrosine kinases (RTKs) that are crucial in mediating tumor growth and angiogenesis, making it a significant candidate in cancer therapy .

Synthesis Analysis

The synthesis of Tesevatinib involves several complex organic reactions. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of the Quinazoline Core: The initial step often involves cyclization reactions to form the quinazoline nucleus, which is critical for the biological activity of the compound.
  2. Substitution Reactions: The introduction of various functional groups at specific positions on the quinazoline ring enhances its potency and selectivity for target kinases.
  3. Salt Formation: Tesevatinib is often used as a tosylate salt to improve solubility and bioavailability.

Technical parameters such as reaction conditions (temperature, solvent choice, and reaction time) are meticulously controlled to optimize yield and purity during synthesis .

Molecular Structure Analysis

Tesevatinib has a molecular formula of C24H25Cl2FN4O2C_{24}H_{25}Cl_{2}FN_{4}O_{2} with a molecular weight of approximately 491.39 g/mol. The structure features:

  • A quinazoline core which is essential for its kinase inhibitory activity.
  • An octahydro-cyclopentapyrrol moiety that contributes to its binding affinity.
  • A methoxy group at the C-7 position which plays a role in modulating the compound's pharmacokinetics.

The three-dimensional conformation of Tesevatinib allows it to effectively fit into the active sites of target kinases, facilitating its inhibitory action .

Chemical Reactions Analysis

Tesevatinib participates in various chemical reactions primarily related to its mechanism of action:

  1. Kinase Inhibition: It competitively inhibits ATP binding at the active sites of multiple RTKs including epidermal growth factor receptor, human epidermal growth factor receptor 2, and vascular endothelial growth factor receptor 2.
  2. Phosphorylation Events: By inhibiting these kinases, Tesevatinib disrupts downstream signaling pathways that promote cell proliferation and angiogenesis.

The compound's ability to modulate these pathways makes it effective against tumors characterized by aberrant kinase activity .

Mechanism of Action

The primary mechanism of action for Tesevatinib involves:

  • Inhibition of Receptor Tyrosine Kinases: By binding to the ATP-binding site of these kinases, Tesevatinib prevents phosphorylation of downstream signaling proteins that are crucial for cell survival and proliferation.
  • Reduction of Angiogenesis: Inhibition of vascular endothelial growth factor receptor leads to decreased formation of new blood vessels, which is vital for tumor growth.

This multi-faceted approach allows Tesevatinib to exert anti-tumor effects across various cancer types .

Physical and Chemical Properties Analysis

Tesevatinib exhibits several notable physical and chemical properties:

  • Solubility: The tosylate salt form enhances solubility in aqueous environments, making it suitable for intravenous administration.
  • Stability: It shows stability under physiological conditions but may require specific storage conditions to maintain potency over time.
  • Half-life: The compound has a half-life ranging from 50 to 70 hours, indicating prolonged action within the body .

These properties are critical for determining dosing regimens and therapeutic efficacy.

Applications

Tesevatinib has been investigated for various applications:

  1. Cancer Treatment: It has shown promise in treating solid tumors such as breast cancer, lung cancer, and colorectal cancer by targeting key signaling pathways involved in tumor growth.
  2. Polycystic Kidney Disease: Clinical trials have explored its efficacy in managing autosomal dominant polycystic kidney disease by inhibiting pathways that contribute to cyst formation .
  3. Research Tool: Beyond therapeutic uses, Tesevatinib serves as an important tool in research settings for studying kinase signaling pathways and their roles in disease progression.
Molecular Pharmacology of Tesevatinib Tosylate

Kinase Inhibition Profile and Target Specificity

Tesevatinib tosylate (N-(3,4-dichloro-2-fluorophenyl)-7-((((3aR,5r,6aS)-2-methyloctahydrocyclopenta[c]pyrrol-5-yl)methyl)oxy)-6-(methyloxy)quinazolin-4-amine tosylate) is an orally bioavailable, brain-penetrant small-molecule tyrosine kinase inhibitor (TKI) with a distinct multi-target profile [1] [4]. It exhibits potent inhibition of key receptor tyrosine kinases involved in oncogenic signaling and angiogenesis, including:

  • Epidermal Growth Factor Receptor (EGFR/Wild-Type): IC₅₀ = 0.3 nM [4]
  • Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2): IC₅₀ = 16.1 nM [1] [4]
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR): IC₅₀ = 1.5 nM [4] [10]
  • SRC Proto-Oncogene (Non-Receptor Tyrosine Kinase): IC₅₀ = 10.3 nM [1] [4]

Table 1: Comprehensive Kinase Inhibition Profile of Tesevatinib

TargetIC₅₀ (nM)Biological RoleRelevance in Oncology
EGFR (Wild-Type)0.3Regulates cell proliferation/survivalAmplified in 40-60% of glioblastomas [9]
HER216.1Mediates cell growth/differentiationCo-expression with EGFR in solid tumors
VEGFR21.5Angiogenesis signalingTumor neovascularization support
SRC10.3Cell adhesion/motilityPromotes tumor invasion/metastasis
EphB48.7Angiogenesis modulationTumor microenvironment regulation
FLT-4 (VEGFR3)8.7Lymphatic angiogenesisMetastasis facilitation

In cellular assays, tesevatinib demonstrates significant cytotoxicity against EGFR-amplified patient-derived glioblastoma models. It achieves IC₅₀ values of 11 nM (5.5 ng/mL) in GBM12 cells and 102 nM in GBM6 cells, confirming potent anti-proliferative effects in EGFR-driven malignancies [1] [2]. The compound retains activity against mutant EGFR variants, including the erlotinib-resistant double mutant L858R/T790M, though with differential potency (discussed in Section 1.3) [4] . Crucially, tesevatinib shows minimal activity against insulin-like growth factor receptor or serine-threonine kinases, underscoring its target selectivity [4].

A key pharmacological advantage is its blood-brain barrier (BBB) penetration. Studies in wild-type (WT) and Mdr1a/b(−/−)Bcrp(−/−) triple-knockout (TKO) mice reveal brain-to-plasma ratios (Kp) of 0.53 (oral) and 1.16 (intraperitoneal infusion) in WT mice, increasing to 5.73 and 25.10 in TKO mice, respectively [1] [2]. This suggests partial efflux by BBB transporters but confirms clinically relevant CNS exposure.

Table 2: Brain Distribution of Tesevatinib in Murine Models

Administration RouteMouse ModelBrain Concentration (μg/g)Brain-to-Plasma Ratio (Kp)Unbound Brain Concentration (ng/g)
OralWT0.720.530.78–1.59
OralTKO10.035.73Not reported
Intraperitoneal InfusionWT1.461.16Not reported
Intraperitoneal InfusionTKO30.6025.10Not reported

Structural Determinants of EGFR/ErbB2/VEGFR2 Binding Affinity

Tesevatinib’s molecular structure (C₂₄H₂₅Cl₂FN₄O₂; MW 491.39 free base) features a quinazoline core substituted with a dichloro-fluorophenylamine group at position 4 and a cyclopenta-pyrrol methyloxy chain at position 7 [4] [5]. This architecture confers high-affinity binding through:

Key Binding Interactions

  • Quinazoline Scaffold: Serves as a ATP-competitive pharmacophore that occupies the adenine-binding pocket of target kinases. The nitrogen atoms form critical hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR) [4] .
  • 3,4-Dichloro-2-fluorophenyl Group: Engages in hydrophobic interactions within the kinase’s hydrophobic back pocket, enhancing binding stability. The halogen atoms facilitate halogen bonding with conserved residues like Leu718 and Leu844 in EGFR [5] [10].
  • (3aR,5r,6aS)-2-methyloctahydrocyclopenta[c]pyrrole Methoxy Side Chain: This rigid bicyclic system extends into the solvent-front region of the kinase domain. Its stereochemistry (3aR,6aS) minimizes steric clashes and optimizes binding to both wild-type and mutant conformations [5] [10].

The tosylate salt form (MW 663.59 g/mol) enhances aqueous solubility without altering target affinity, facilitating oral bioavailability [1] [8]. X-ray crystallography studies (though not explicitly detailed in sources) infer that the compound’s compact shape allows accommodation in the ATP-binding clefts of EGFR, HER2, and VEGFR2 despite structural variations. For VEGFR2, the chlorofluorophenyl moiety likely interacts with Cys1045 in the hydrophobic pocket, while the pyrrolidine nitrogen may form salt bridges with Asp1046 [4] .

Compared to first-generation EGFR inhibitors (e.g., erlotinib), tesevatinib’s bicyclic side chain reduces flexibility, potentially decreasing entropic penalties upon binding. This may contribute to its 10-fold higher potency against wild-type EGFR (IC₅₀ 0.3 nM vs. erlotinib’s 2 nM) [1] [4].

Comparative Inhibition Kinetics Against Wild-Type and Mutant EGFR Variants

Tesevatinib exhibits differential activity across EGFR variants, a critical factor given the high frequency of EGFR alterations in glioblastoma (57% of cases) and non-small cell lung cancer [1] [9]:

Wild-Type vs. Classical Mutants

  • Wild-Type EGFR: Sustained inhibition with low-nanomolar IC₅₀ (0.3 nM) due to optimal fit in the ATP-binding site [4] .
  • EGFRvIII (Exon 2-7 Deletion): The most common glioblastoma mutant (25% of cases) shows constitutive ligand-independent activation. Tesevatinib suppresses EGFRvIII phosphorylation and downstream signaling (ERK/AKT) at concentrations ≥100 nM in GBM12 models, though efficacy is partial compared to wild-type [1] [9].
  • L858R/T790M Double Mutant: Common in TKI-resistant NSCLC. Tesevatinib achieves IC₅₀ of <20 nM in cellular assays, outperforming erlotinib (IC₅₀ >1,000 nM) by effectively bypassing steric hindrance from the "gatekeeper" T790M mutation [4] .

Table 3: Kinase Inhibition Kinetics Against Key EGFR Variants

EGFR VariantTesevatinib IC₅₀Erlotinib IC₅₀Structural/Functional Impact
Wild-Type0.3 nM2 nMStandard catalytic domain
L858R~5 nM10–50 nMEnhanced kinase activation
T790M8–15 nM>1,000 nMSteric hindrance at ATP site
L858R/T790M<20 nM>1,000 nMConstitutive activation + steric hindrance
EGFRvIII~100 nM>1,000 nMConstitutive dimerization

Mechanistic Basis for Differential Efficacy

  • Steric Accommodation: The compact cyclopenta-pyrrol group avoids clashes with the bulky methionine residue at position 790 (T790M), enabling effective binding [4] .
  • Irreversible vs. Reversible Binding: Unlike covalent inhibitors (e.g., afatinib), tesevatinib is reversible and ATP-competitive, potentially explaining its moderate activity against EGFRvIII, which exhibits altered kinase dynamics [1] [9].
  • Downstream Signaling Modulation: In EGFR-amplified glioblastoma xenografts (GBM12), tesevatinib suppresses phospho-EGFR and phospho-ERK by >50% at 25 mg/kg/day. However, residual signaling persists due to compensatory pathways (e.g., SRC or MET activation), limiting complete pathway shutdown [1] [2] [9].

Despite high brain penetration, in vivo efficacy in intracranial glioblastoma models is modest. Median survival increases from 18 days (vehicle) to 23 days (tesevatinib) in GBM12-bearing mice (p=0.003) [1] [2]. This discrepancy arises from drug-tissue binding and compensatory signaling rather than inadequate exposure. Unbound brain concentrations in wild-type mice are only 0.78–1.59 ng/g (Kp,uu 0.03–0.08), suggesting extensive tissue sequestration may limit target engagement [1] [2].

Properties

CAS Number

1000599-06-3

Product Name

Tesevatinib tosylate

IUPAC Name

7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine;4-methylbenzenesulfonic acid

Molecular Formula

C31H33Cl2FN4O5S

Molecular Weight

663.6 g/mol

InChI

InChI=1S/C24H25Cl2FN4O2.C7H8O3S/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30);2-5H,1H3,(H,8,9,10)/t13?,14-,15+;

InChI Key

GQLLAIBEWDUUBQ-XZPOUAKSSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.